![molecular formula C15H11ClN2 B1628680 4-Chloro-6-methyl-2-phenylquinazoline CAS No. 29083-98-5](/img/structure/B1628680.png)
4-Chloro-6-methyl-2-phenylquinazoline
Overview
Description
4-Chloro-6-methyl-2-phenylquinazoline is a heterocyclic organic compound with the chemical formula C₁₅H₁₁ClN₂ . It belongs to the quinazoline family and exhibits interesting biological properties. Quinazolines are known for their diverse pharmacological activities, including anti-cancer, anti-tuberculosis, anti-inflammatory, and anti-malarial effects .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted significant attention due to their reactivity as intermediates in the production of various biologically relevant compounds. Unfortunately, there is no comprehensive review dedicated solely to the synthesis and chemical transformation of quinazoline 3-oxides, which are crucial intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds .
Molecular Structure Analysis
The molecular formula of 4-Chloro-6-methyl-2-phenylquinazoline is C₁₅H₁₁ClN₂ . It has an average mass of approximately 254.71 Da and a monoisotopic mass of 254.06 Da . The structure consists of a quinazoline ring with a chlorine atom at position 4, a methyl group at position 6, and a phenyl group attached to the nitrogen atom at position 2 .
Chemical Reactions Analysis
Quinazoline 3-oxides, including 4-Chloro-6-methyl-2-phenylquinazoline , can undergo various chemical transformations. These reactions play a crucial role in the synthesis of related compounds. For instance, they serve as intermediates in the production of benzodiazepine analogues and other biologically active molecules . Additionally, the presence of a halogen atom at the C-6 position and a 2-aryl group contributes to their reactivity .
properties
IUPAC Name |
4-chloro-6-methyl-2-phenylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c1-10-7-8-13-12(9-10)14(16)18-15(17-13)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGIADQFYSVVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614772 | |
Record name | 4-Chloro-6-methyl-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-phenylquinazoline | |
CAS RN |
29083-98-5 | |
Record name | 4-Chloro-6-methyl-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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